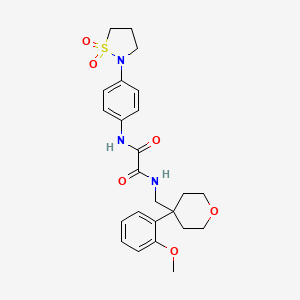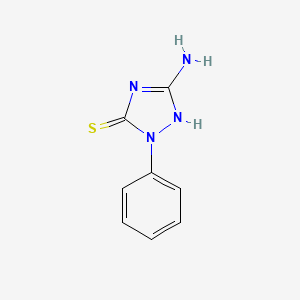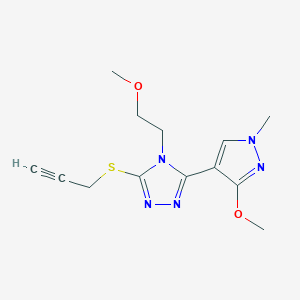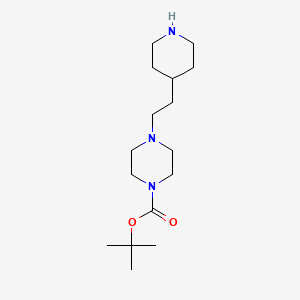
Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also appears to contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The imidazole ring also has interesting properties, including two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .
Chemical Reactions Analysis
Thiazole and imidazole rings can participate in a variety of chemical reactions, including donor–acceptor and nucleophilic reactions . The specific reactions that “Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” might undergo would depend on the exact structure of the compound and the conditions under which it is used.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazole and imidazole rings are generally stable and have aromatic properties .
Applications De Recherche Scientifique
Antibacterial Activity
Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits antibacterial properties. Researchers have investigated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s mechanism of action involves disrupting bacterial cell walls or interfering with essential metabolic pathways. Further studies are needed to optimize its antibacterial potential and explore its clinical applications .
Anticancer Potential
Preclinical studies suggest that this compound may have anticancer properties. It could inhibit tumor cell growth, induce apoptosis (programmed cell death), or interfere with cancer-specific signaling pathways. Researchers are actively exploring its potential as a novel chemotherapeutic agent. However, clinical trials are necessary to validate its efficacy and safety in cancer treatment .
Antioxidant Activity
Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has demonstrated antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. This compound could be useful in developing antioxidant supplements or functional foods .
Anti-Inflammatory Effects
Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Some studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it a potential candidate for drug development in inflammatory diseases .
Antiviral Applications
Researchers have investigated the antiviral potential of Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate. It could inhibit viral replication or entry into host cells. Antiviral drugs are critical for managing viral infections, and this compound might contribute to future therapies .
Antifungal Properties
Fungal infections pose a significant health burden. Preliminary studies indicate that this compound exhibits antifungal activity against certain fungal species. It could be explored further as a potential antifungal agent .
Ulcerogenic Activity
Interestingly, Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has been investigated for its ulcerogenic effects. Researchers study its impact on gastric mucosa and ulcer formation. Understanding its mechanisms could lead to novel treatments for gastric ulcers .
Other Potential Applications
Beyond the mentioned fields, this compound’s diverse structure suggests additional applications. Researchers may explore its effects on metabolic pathways, enzyme inhibition, or even as a building block for designing new drugs .
Mécanisme D'action
Orientations Futures
Thiazole and imidazole rings are found in many biologically active compounds, and there is ongoing research into the development of new drugs based on these structures . It’s possible that “Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” or similar compounds could have interesting properties that make them useful in the development of new drugs.
Propriétés
IUPAC Name |
methyl N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-8-3-4-9(15)5-11(8)17-12(19)6-10-7-22-13(16-10)18-14(20)21-2/h3-5,7H,6H2,1-2H3,(H,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXDMBBLMROHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2658726.png)
![4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline](/img/structure/B2658727.png)


![2-Thiabicyclo[2.2.1]heptan-3-ylmethanol](/img/structure/B2658733.png)

![N-[[4-(3-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2658739.png)


![N-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)but-2-ynamide](/img/structure/B2658743.png)
![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2658745.png)


